
Hexyl-cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It consists of a cyclopropane ring attached to a hexyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-cyclopropane typically involves the cyclopropanation of hexene. One common method is the reaction of hexene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow reactors for continuous production. These methods ensure higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Hexyl-cyclopropane can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into hexyl-cyclopropanol.
Substitution: It can undergo substitution reactions where the cyclopropane ring is opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Hexyl-cyclopropanol, hexyl-cyclopropanone, and hexyl-cyclopropanoic acid.
Reduction: Hexyl-cyclopropanol.
Substitution: Various substituted cyclopropanes depending on the reagents used.
科学的研究の応用
Hexyl-cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: It serves as a probe to investigate the interactions of cyclopropane-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of hexyl-cyclopropane involves its interaction with molecular targets through its cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.
類似化合物との比較
Hexyl-cyclopropane can be compared with other cyclopropane derivatives, such as:
- Methyl-cyclopropane
- Ethyl-cyclopropane
- Propyl-cyclopropane
Uniqueness
This compound is unique due to its longer alkyl chain, which influences its physical and chemical properties, such as boiling point and solubility. This makes it suitable for specific applications where other cyclopropane derivatives may not be as effective.
特性
CAS番号 |
4468-61-5 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC名 |
hexylcyclopropane |
InChI |
InChI=1S/C9H18/c1-2-3-4-5-6-9-7-8-9/h9H,2-8H2,1H3 |
InChIキー |
AOJZSYZUFZULLN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

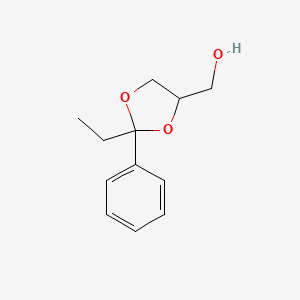

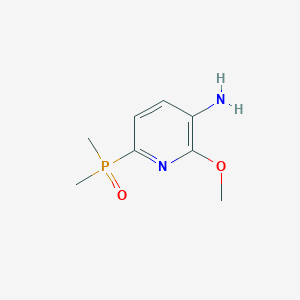
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

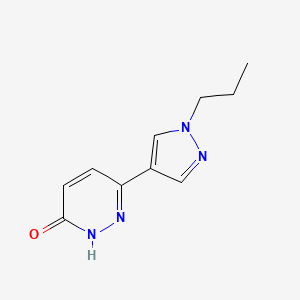

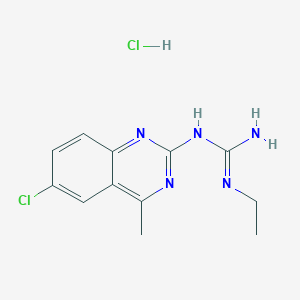
![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
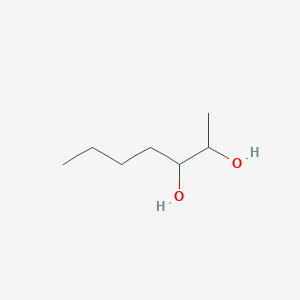
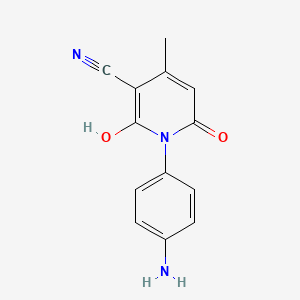
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
